Catalytic Efficiency (kcat/Km) for Human α-Thrombin: Superior to Boc-Val-Pro-Arg-AMC
Boc-Asp(OBzl)-Pro-Arg-AMC demonstrates higher catalytic efficiency for human α-thrombin compared to the closely related analog Boc-Val-Pro-Arg-AMC. The Asp(OBzl)-containing substrate exhibits a 1.47-fold higher kcat (160 s⁻¹ vs 109 s⁻¹) and a 1.91-fold lower Km (11 µM vs 21 µM), resulting in a kcat/Km that is approximately 2.8-fold greater [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) for Human α-Thrombin |
|---|---|
| Target Compound Data | kcat = 160 s⁻¹, Km = 11 µM, kcat/Km ≈ 1.5 × 10⁷ M⁻¹s⁻¹ |
| Comparator Or Baseline | Boc-Val-Pro-Arg-AMC: kcat = 109 s⁻¹, Km = 21 µM, kcat/Km ≈ 5.2 × 10⁶ M⁻¹s⁻¹ |
| Quantified Difference | ~2.8-fold higher kcat/Km; 1.47-fold higher kcat; 1.91-fold lower Km |
| Conditions | In vitro fluorogenic assay using purified human α-thrombin; AMC fluorescence measured at excitation 351 nm/emission 430 nm [1] |
Why This Matters
Higher kcat/Km translates directly into enhanced assay sensitivity and lower substrate consumption, reducing per-assay cost and enabling detection of lower enzyme concentrations.
- [1] Kawabata S, Miura T, Morita T, Kato H, Fujikawa K, Iwanaga S, Takada K, Kimura T, Sakakibara S. Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases and trypsin. Eur J Biochem. 1988 Feb 15;172(1):17-25. doi: 10.1111/j.1432-1033.1988.tb13849.x. View Source
